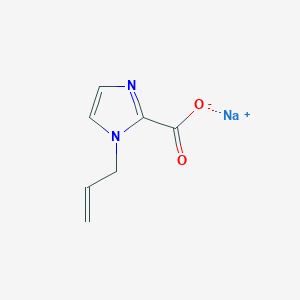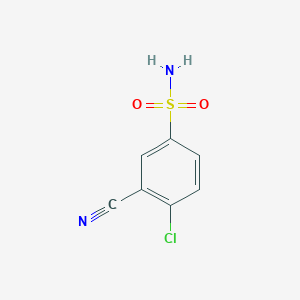
6-chloro-N-cycloheptylpyridazin-3-amine
Descripción general
Descripción
Mecanismo De Acción
6-Cl-CP is believed to interact with proteins and nucleic acids by forming hydrogen bonds with the amino acid side chains and base pairs. It is also believed to interact with the active sites of enzymes, resulting in inhibition of their activity. In addition, 6-Cl-CP is believed to interact with the phospholipid bilayer of the cell membrane, resulting in changes in the membrane permeability.
Biochemical and Physiological Effects
6-Cl-CP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of glucose, fatty acids, and amino acids. In addition, 6-Cl-CP has been found to inhibit the activity of certain proteins, such as those involved in signal transduction pathways. 6-Cl-CP has also been found to have anti-inflammatory, anti-microbial, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Cl-CP in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, 6-Cl-CP is relatively non-toxic, making it safe to use in experiments. However, 6-Cl-CP can be difficult to purify, and it may not be suitable for use in experiments involving high concentrations of organic solvents.
Direcciones Futuras
There are a number of potential future directions for the use of 6-Cl-CP in scientific research. For example, it could be used in the development of new drugs, as it has been found to have a variety of biochemical and physiological effects. In addition, 6-Cl-CP could be used to study the structure and function of proteins, as well as the structure and dynamics of DNA and RNA. Finally, 6-Cl-CP could be used in the development of new laboratory methods, such as those involving the use of fluorescent probes.
Aplicaciones Científicas De Investigación
6-Cl-CP has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, as it can be used to study the structure and dynamics of proteins. In addition, 6-Cl-CP has been used in the study of enzyme kinetics, as it can be used to measure the rate of enzyme-catalyzed reactions. 6-Cl-CP has also been used to study the structure and dynamics of DNA and RNA, as well as the structure and function of nucleic acids.
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-N-cycloheptylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-10-7-8-11(15-14-10)13-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMHZXXHFBUAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(2-Methylpropyl)sulfanyl]propan-1-amine](/img/structure/B1461400.png)
amine](/img/structure/B1461402.png)
![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-ethylamine](/img/structure/B1461404.png)



![N-[2-(4-chlorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461409.png)


amine](/img/structure/B1461414.png)
